tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate
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Overview
Description
tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate: is an organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a tert-butyl carbamate group attached to a pyrazole ring, which also contains a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-formyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of a pyrazole derivative with tert-butyl chloroformate. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds or β-ketonitriles.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.
Carbamate Formation: The final step involves the reaction of the formylated pyrazole with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl (5-formyl-1H-pyrazol-3-yl)carbamate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.
Biology: In biological research, this compound can be used to study the interactions of pyrazole derivatives with biological targets, such as enzymes and receptors.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: This compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (5-formyl-1H-pyrazol-3-yl)carbamate is not well-defined. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- tert-Butyl N-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Comparison: tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring. The presence of the formyl group and the tert-butyl carbamate moiety imparts distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C9H13N3O3 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
tert-butyl N-(5-formyl-1H-pyrazol-3-yl)carbamate |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)10-7-4-6(5-13)11-12-7/h4-5H,1-3H3,(H2,10,11,12,14) |
InChI Key |
PWSFWUBIVUGTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NNC(=C1)C=O |
Origin of Product |
United States |
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